3-Dodecyl-4-tridecylideneoxetan-2-one
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Overview
Description
3-Dodecyl-4-tridecylideneoxetan-2-one is an organic compound with the molecular formula C28H52O2. It is a member of the oxetanone family, characterized by a four-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes long alkyl chains, making it a subject of interest in various fields of research and industrial applications .
Preparation Methods
The synthesis of 3-Dodecyl-4-tridecylideneoxetan-2-one typically involves the reaction of dodecyl and tridecylidene precursors with oxetanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxetanone ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Dodecyl-4-tridecylideneoxetan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-Dodecyl-4-tridecylideneoxetan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Dodecyl-4-tridecylideneoxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial properties. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and material science .
Comparison with Similar Compounds
3-Dodecyl-4-tridecylideneoxetan-2-one can be compared with other oxetanone derivatives, such as:
3-Dodecyl-4-methylideneoxetan-2-one: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.
3-Dodecyl-4-ethylideneoxetan-2-one: Another derivative with a different alkyl chain length, affecting its reactivity and applications.
3-Dodecyl-4-propylideneoxetan-2-one: This compound has a propyl group instead of a tridecylidene group, resulting in distinct properties and uses.
This compound stands out due to its long alkyl chains, which impart unique characteristics and make it suitable for specific applications in research and industry.
Properties
CAS No. |
47660-90-2 |
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Molecular Formula |
C28H52O2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
3-dodecyl-4-tridecylideneoxetan-2-one |
InChI |
InChI=1S/C28H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26(28(29)30-27)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
KFZQEDMTUMUCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCC |
Origin of Product |
United States |
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